Ethyl 3-chloro-1H-indazole-5-carboxylate
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Overview
Description
Ethyl 3-chloro-1H-indazole-5-carboxylate is a chemical compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-chloro-1H-indazole-5-carboxylate typically involves the reaction of 3-chloro-1H-indazole with ethyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the formation of the ester linkage .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-1H-indazole-5-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Electrophilic Aromatic Substitution: The indazole ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base.
Ester Hydrolysis: Acidic or basic conditions with water.
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted indazole derivatives.
Ester Hydrolysis: Formation of 3-chloro-1H-indazole-5-carboxylic acid.
Electrophilic Aromatic Substitution: Formation of nitro or halogenated indazole derivatives.
Scientific Research Applications
Ethyl 3-chloro-1H-indazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Biological Studies: The compound is used in studies to understand the biological activity of indazole derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of Ethyl 3-chloro-1H-indazole-5-carboxylate is primarily related to its ability to interact with specific molecular targets. The indazole ring system can bind to various enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
3-chloro-1H-indazole: Lacks the ester group, making it less versatile in synthetic applications.
Ethyl 1H-indazole-5-carboxylate: Lacks the chlorine atom, which affects its reactivity and biological activity.
Uniqueness
Ethyl 3-chloro-1H-indazole-5-carboxylate is unique due to the presence of both the chlorine atom and the ester group, which provide a combination of reactivity and versatility in synthetic and biological applications. This dual functionality allows for a broader range of chemical modifications and potential biological activities compared to its analogs .
Properties
IUPAC Name |
ethyl 3-chloro-2H-indazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)6-3-4-8-7(5-6)9(11)13-12-8/h3-5H,2H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEBRIAFHZOVCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(NN=C2C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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